molecular formula C28H29N5O2 B11245942 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide

Cat. No.: B11245942
M. Wt: 467.6 g/mol
InChI Key: MRIPZBKAQWQAFS-UHFFFAOYSA-N
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Description

  • N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide is a complex organic compound with a long name. Let’s break it down:
    • The core structure consists of a butanamide group (C₄H₉CONH) attached to a phenyl ring (C₆H₅).
    • The phenyl ring further bears an amino group (NH₂) and a pyrimidine ring (C₄H₄N₂) with a methyl group (CH₃) at position 6.
    • Additionally, there’s a methoxy group (OCH₃) on the phenyl ring.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

    • One synthetic route involves the reduction of a Schiff base formed between 4-aminobenzaldehyde and 6-methyl-2-formylpyrimidine using a reducing agent (e.g., sodium borohydride).
    • Industrial production methods may vary, but similar reductive processes are likely employed.
  • Chemical Reactions Analysis

      Reduction: The key reaction is the reduction of the Schiff base. Sodium borohydride (NaBH₄) is commonly used for this purpose.

      Major Products: The reduction yields N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide as the major product.

    • Other reactions may occur during purification or derivatization steps.
  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate. Its unique structure could interact with biological targets.

      Chemistry: Explore its reactivity, stability, and potential as a building block for other compounds.

      Industry: Consider applications in materials science, such as polymers or dyes.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific receptors or enzymes due to its aromatic rings and functional groups.
    • Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds include:
      • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
      • 2-[(4-methoxyanilino)methyl]phenol
      • 2-(anilinomethyl)phenol
    • Highlight the uniqueness of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide compared to these analogs.

    Remember that this compound’s potential lies in its diverse applications across various scientific domains

    Properties

    Molecular Formula

    C28H29N5O2

    Molecular Weight

    467.6 g/mol

    IUPAC Name

    N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylbutanamide

    InChI

    InChI=1S/C28H29N5O2/c1-4-25(20-8-6-5-7-9-20)27(34)31-22-10-12-23(13-11-22)32-28-29-19(2)18-26(33-28)30-21-14-16-24(35-3)17-15-21/h5-18,25H,4H2,1-3H3,(H,31,34)(H2,29,30,32,33)

    InChI Key

    MRIPZBKAQWQAFS-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C

    Origin of Product

    United States

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